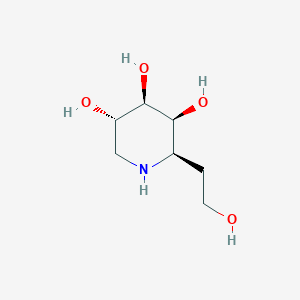

1-Deoxy-D-galactohomonojirimycin

Beschreibung

Contextualization within the Azasugar and Iminosugar Family

Deoxyazasugars, also known as iminosugars, are carbohydrate analogues where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. jchemlett.comjchemlett.com This substitution imparts a positive charge at physiological pH, allowing them to mimic the transition state of glycosidase-catalyzed reactions. nih.gov As a result, many iminosugars are potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for a vast array of biological processes. nih.govdtu.dk

The biological activities of deoxyazasugars are diverse and significant, encompassing antiviral, antifungal, insecticidal, and nematicidal properties. jchemlett.comjchemlett.comresearchgate.net Their ability to interfere with glycan processing makes them relevant in various therapeutic areas. For instance, certain iminosugars have shown potential as antidiabetic, anticancer, and antiprotozoal agents. nih.govnih.gov Their role as pharmacological chaperones in lysosomal storage disorders has also garnered considerable attention. nih.govnih.gov The therapeutic potential of this class of compounds is underscored by the existence of marketed drugs derived from iminosugars, such as Miglitol® for diabetes and Zavesca® for Gaucher's disease. nih.gov

The bioactivity of these compounds is not limited to enzyme inhibition. They are produced by various plants and microorganisms and can have ecological roles, such as acting as defense mechanisms. nih.gov The diverse biological activities of deoxyazasugars have spurred extensive research into their synthesis and the development of novel derivatives with enhanced potency and selectivity. jchemlett.comjchemlett.com

Homonojirimycin and its analogues are a specific subclass of iminosugars characterized by an additional hydroxymethyl group at the C1 position. The stereochemistry of this and other hydroxyl groups on the piperidine (B6355638) ring dictates the specificity of these compounds as glycosidase inhibitors. nih.gov

For example, α-homonojirimycin is a potent inhibitor of a range of α-glucosidases. nih.gov In contrast, other isomers show varied inhibitory profiles. For instance, certain homonojirimycin analogues exhibit inhibitory activity against α- and β-galactosidases. nih.gov The N-alkylation of homonojirimycins can also influence their inhibitory potency and specificity. nih.gov

Research has shown that even subtle changes in the structure of homonojirimycin analogues can lead to significant differences in their biological activity. For example, some glucosides of homonojirimycin derivatives are potent inhibitors of various α-glucosidases, while others specifically inhibit α-galactosidase or trehalase. nih.gov This high degree of specificity makes homonojirimycin analogues valuable as probes to study the function of individual glycosidases and as potential leads for the development of targeted therapies.

Historical Perspective of 1-Deoxy-D-galactohomonojirimycin Discovery and Initial Characterization

Initial characterization focused on its enzyme inhibitory properties. It was identified as a strong inhibitor of β-galactosidases, which are enzymes that catalyze the hydrolysis of β-galactosides. nih.gov This inhibitory activity is the basis for its investigation as a potential therapeutic agent for diseases characterized by deficient β-galactosidase activity, such as GM1 gangliosidosis.

Significance of this compound as a Research Probe

The potent and specific inhibitory activity of this compound against β-galactosidase makes it an invaluable research probe. It is widely used in laboratory settings to study the role of this enzyme in various biological pathways.

A significant application of this compound is in the study of lysosomal storage disorders, which are a group of genetic disorders resulting from defects in lysosomal function. clinicaltrials.govnih.gov GM1 gangliosidosis, for example, is caused by a deficiency of lysosomal β-galactosidase. In this context, this compound and its derivatives are being investigated as pharmacological chaperones. These small molecules can bind to and stabilize mutant enzymes, potentially restoring their function. nih.gov

Furthermore, fluorescently tagged derivatives of this compound have been synthesized to serve as molecular probes. nih.gov These probes can be used to visualize the localization and activity of β-galactosidase within cells and to screen for potential therapeutic agents for GM1 gangliosidosis. nih.gov The ability to synthesize hybrids of D-galactose with 1-deoxynojirimycin (B1663644) analogues has further expanded the toolkit for studying glycosidase inhibition. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H15NO4 |

|---|---|

Molekulargewicht |

177.2 g/mol |

IUPAC-Name |

(2R,3S,4R,5S)-2-(2-hydroxyethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C7H15NO4/c9-2-1-4-6(11)7(12)5(10)3-8-4/h4-12H,1-3H2/t4-,5+,6+,7-/m1/s1 |

InChI-Schlüssel |

CJJRQVQPXAFTFW-JRTVQGFMSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@H]([C@H](N1)CCO)O)O)O |

Kanonische SMILES |

C1C(C(C(C(N1)CCO)O)O)O |

Synonyme |

1-deoxy-D-galactohomo-nojirimycin 1-deoxy-D-galactohomonojirimycin |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Deoxy D Galactohomonojirimycin and Analogues

Stereoselective and Diastereoselective Synthetic Pathways

The construction of the specific stereochemistry of 1-Deoxy-D-galactohomonojirimycin, which features multiple chiral centers, requires highly controlled synthetic pathways. Methodologies often focus on establishing the correct configuration at each step to ensure the formation of the desired D-galacto isomer.

The central transformation in the allenylstannane approach is the reaction between the allenylstannane and an aldehyde, which is catalyzed by a Lewis acid. nih.govacs.org This step is critical for setting the stereochemistry of the resulting syn-amino alcohol. The choice of Lewis acid can influence the diastereoselectivity of the reaction. For the synthesis of the this compound precursor, boron trifluoride etherate (BF₃·OEt₂) was found to be an effective catalyst. nih.govacs.org The reaction proceeds with excellent yield and a very high degree of diastereoselectivity, favoring the formation of the syn-amino alcohol, which is the required stereoisomer for cyclization to the D-galacto-configured piperidine (B6355638) ring. nih.govacs.org

| Reaction Step | Reagents and Conditions | Product | Yield | Diastereoselectivity |

| Allenylstannane-Aldehyde Condensation | Optically pure allenylstannane, L-lactate-derived aldehyde, BF₃·OEt₂, CH₂Cl₂ | syn-Amino alcohol | Excellent | >95% (syn) |

| Overall Synthesis | Seven steps from starting materials | This compound | 48% | High |

Convergent synthesis offers an efficient alternative for constructing 1-deoxyazasugar analogues. acs.orgacs.orgnih.gov This approach involves preparing key building blocks separately and then combining them near the end of the synthesis. A stereoselective strategy has been developed to create a versatile template that can be used to synthesize C-6 homologues of 1-deoxyazasugars, including this compound and its enantiomer. acs.orgacs.orgnih.gov This strategy provides access not only to the target compound but also to other isomers like 1-deoxy-4-hydroxymethyl-D-glucohomonojirimycin. acs.orgacs.org The key steps in this convergent approach include a dihydroxylation reaction using osmium tetroxide (OsO₄) and subsequent manipulations of the resulting diol to form the piperidine ring. acs.org For example, after dihydroxylation, sodium periodate (B1199274) oxidation followed by sodium borohydride (B1222165) reduction can be used to set the stereochemistry at the new centers. acs.org The final deprotection steps yield the target this compound. acs.org

Asymmetric synthesis utilizing chiral auxiliaries is a cornerstone of modern organic chemistry for producing enantiomerically pure compounds. nih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. researchgate.net Evans' oxazolidinones are a prominent class of chiral auxiliaries successfully used in various asymmetric transformations, including aldol (B89426) additions and alkylations, which are relevant to the synthesis of polyhydroxylated alkaloids. sigmaaldrich.com

In the context of 1-deoxyazasugars, chiral aziridines have served as valuable starting materials. rsc.org A general and facile synthesis of enantiopure 1-deoxyazasugars has been developed from a chiral aziridine-2-carboxylate. rsc.org This method relies on the stereoselective dihydroxylation of a piperidine ring fused oxazolidin-2-one intermediate, which is derived from the initial chiral aziridine. rsc.org This strategy allows for the controlled installation of hydroxyl groups, leading to the desired stereochemistry of the final azasugar product in high yields. rsc.org

| Chiral Auxiliary Type | Application | Key Features |

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, Michael additions. | High diastereoselectivity, predictable stereochemical outcome, auxiliary is recoverable. |

| Chiral Aziridine Derivatives | Synthesis of 1-deoxyazasugars. | Acts as a chiral building block, directs stereoselective dihydroxylation. |

Carbohydrates represent an abundant source of chiral starting materials for the synthesis of complex molecules. A key strategy for synthesizing 1-deoxyhomonojirimycin isomers involves the use of α,β-unsaturated esters derived from common sugars like D-glucose. acs.orgresearchgate.net A pivotal step in this approach is the intermolecular Michael addition of an amine, such as benzylamine, to the sugar-derived unsaturated ester. acs.org This reaction creates a β-amino ester, establishing a new stereocenter. The diastereoselectivity of this addition can be controlled by the reaction conditions. For instance, using lithium N-benzyl amide as the Michael donor under kinetically controlled conditions can favor the formation of the l-ido-isomer. acs.org The resulting diastereomeric β-amino esters serve as common intermediates that can be individually converted to different target molecules. Subsequent steps typically involve reduction of the ester, cyclization, and deprotection to afford the final polyhydroxylated piperidine alkaloids, such as 1-deoxy-D-gluco-homonojirimycin and 1-deoxy-l-ido-homonojirimycin. acs.org

Synthesis from 1,5-Anhydro-D-fructose

1,5-Anhydro-D-fructose is a versatile and valuable chiral starting material for the synthesis of various carbohydrate derivatives and iminosugars. researchgate.netnih.govdtu.dk This monosaccharide can be prepared either chemically from D-glucose or D-fructose or enzymatically from starch. researchgate.net Its unique structure, lacking an anomeric carbon and featuring a prochiral center at C-2, makes it an attractive building block for complex syntheses. nih.gov

Metal-Catalyzed Reactions in this compound Synthesis

Metal-catalyzed reactions are indispensable tools in modern organic synthesis, offering high efficiency and selectivity. For the construction of the core piperidine structure of iminosugars, palladium and copper catalysts have proven to be particularly effective.

Palladium(II)-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation is a powerful method for constructing amide functionalities, which can be a key step in the formation of the lactam precursors to iminosugars. d-nb.infonih.gov This reaction typically involves the coupling of an aryl or vinyl halide with an amine and carbon monoxide, mediated by a palladium catalyst. nih.govdiva-portal.org The process has been widely used in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov

In the context of iminosugar synthesis, Pd(II)-catalyzed aminocarbonylation can be envisioned as a crucial step for building the C-6 homologated piperidine ring of compounds like this compound. A relevant study outlines the use of Pd(II)-catalyzed aminocarbonylation as a key step in the total synthesis of C-6 homologues of 1-deoxynojirimycin (B1663644). researchgate.net The general mechanism involves the oxidative addition of a suitable substrate (e.g., an iodoalkene) to a Pd(0) species, followed by CO insertion and subsequent nucleophilic attack by an amine to form the amide bond. d-nb.info

Table 1: Key Aspects of Palladium-Catalyzed Aminocarbonylation

| Component | Role/Example | Reference |

| Catalyst Precursor | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | diva-portal.orgsemanticscholar.org |

| Ligand | Triphenylphosphine (PPh₃), 1,3-bis(diphenylphosphino)propane (B126693) (dppp) | d-nb.infodiva-portal.orgsemanticscholar.org |

| Carbon Monoxide Source | CO gas, Molybdenum hexacarbonyl (Mo(CO)₆) | diva-portal.orgsemanticscholar.org |

| Nucleophile | Primary and secondary amines | d-nb.info |

| Substrate | Aryl/vinyl halides (e.g., iodoalkenes derived from sugars) | d-nb.inforesearchgate.net |

This methodology allows for the introduction of the nitrogen atom and an additional carbon atom, which after reduction and cyclization, forms the desired iminosugar scaffold.

Copper-Catalyzed Cyclic Reactions

Copper-catalyzed reactions provide an alternative and effective pathway for the synthesis of N-heterocycles, including the piperidine core of iminosugars. One such powerful method is the intramolecular hydroamination or addition of amines to double bonds. researchgate.net Copper(I) complexes can catalyze the intramolecular addition of N-chloroamines to carbon-carbon double bonds under neutral, aprotic conditions. researchgate.net This reaction is believed to proceed through a metal-complexed aminyl radical, and the steric properties of the copper complex can lead to high diastereoselectivity during the cyclization step. researchgate.net

This strategy can be applied to appropriately functionalized sugar derivatives to construct the piperidine ring. For instance, a starting material with a terminal alkene and an amino group at the appropriate position can be cyclized using a copper catalyst to form the polyhydroxylated piperidine structure characteristic of iminosugars.

Derivatization Strategies for this compound

The biological activity of iminosugars can be fine-tuned by modifying their structure. Derivatization, particularly at the ring nitrogen, is a common strategy to enhance potency, selectivity, or to introduce labels for biochemical studies.

Synthesis of N-Substituted Analogues

The synthesis of N-substituted analogues of this compound is a key strategy for modulating its biological profile. Research has demonstrated that N-alkylation can significantly impact the inhibitory properties of the parent iminosugar. nih.gov A general and effective method for creating these analogues is through reductive amination.

A synthetic route to N-substituted 1-deoxy-D-galactonojirimycin derivatives starts with a suitably protected precursor, such as 3,4-O-isopropylidene-1-deoxy-D-galactonojirimycin. nih.gov This intermediate can then undergo N-substitution with various functionalized alkyl chains. nih.gov For example, reaction with 1-O-tosyl-6-N-(tert-butoxycarbonyl)-6-aminohexanol introduces a C₆ amino-functionalized chain onto the ring nitrogen. nih.gov Subsequent deprotection and acylation of the terminal amino group with different aromatic or aliphatic substituents yield a library of lipophilic derivatives. nih.gov

Table 2: Examples of N-Substituted 1-Deoxy-D-galactonojirimycin Analogues

| N-Substituent Chain | Terminal Group | Precursor for Terminal Group | Reference |

| N-(6-aminohexyl) | Adamantane-1-carbonyl | Adamantane-1-carbonyl chloride | nih.gov |

| N-(6-aminohexyl) | 4-Phenylbutyryl | 4-Phenylbutyryl chloride | nih.gov |

| N-(6-aminohexyl) | Dodecanoyl | Dodecanoyl chloride | nih.gov |

| N-(6-aminohexyl) | Pyrene-1-butyryl | 1-Pyrenebutyric acid | nih.gov |

| N-(6-aminohexyl) | tert-Butoxycarbonyl (BOC) | Di-tert-butyl dicarbonate | nih.gov |

This approach allows for the systematic exploration of structure-activity relationships by introducing a wide variety of lipophilic and functional groups. nih.gov

Creation of Fluorescently Labeled Derivatives

Fluorescently labeled iminosugars are invaluable tools for biochemical and cell-based assays, enabling the visualization and quantification of enzyme inhibition and cellular uptake. A common strategy for creating such derivatives is to couple a fluorescent tag to the iminosugar core, often via the ring nitrogen.

A pyrenyl substituent, known for its fluorescent properties, can be introduced to serve as a diagnostic tool. nih.gov This is achieved by coupling 1-pyrenebutyric acid to an amino-functionalized N-alkyl chain on the this compound scaffold. nih.gov The reaction is typically mediated by a peptide coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base. nih.gov The resulting fluorescently labeled iminosugar can be used in applications such as single-cell fluorescence imaging to study its biological effects. nih.gov The development of such probes provides a convenient and sensitive method for the qualitative and quantitative analysis of the molecule's interactions in biological systems. nih.gov

Comparison of Synthetic Efficiency and Stereocontrol across Methodologies

Other strategies for synthesizing analogues, such as 1-deoxy-D-gulonojirimycin, have employed chiral building blocks like phenylglycinol-derived lactams. researchgate.net These routes can involve key steps such as diastereoselective oxazoline (B21484) formation, ring-closing metathesis (RCM), and dihydroxylation to construct the piperidine core with the desired stereochemistry. researchgate.net The efficiency of these routes is dependent on the success of each key transformation and the ease of purification of the intermediates.

A summary of the comparison of different synthetic methodologies is presented in the table below.

| Methodology | Starting Materials | Number of Steps | Overall Yield | Key Reactions | Stereocontrol |

| Allenylstannane Route | Optically pure allenylstannane, L-lactate-derived aldehyde | 7 | 48% Current time information in Bangalore, IN.nih.gov | Lewis acid-catalyzed syn-amino alcohol formation, cyclization Current time information in Bangalore, IN.nih.gov | High diastereoselectivity Current time information in Bangalore, IN.nih.gov |

| Carbohydrate-based (from myo-inositol) | myo-Inositol | Variable | Not specified for DGJ | Conversion of cyclitol to 1-deoxy analogues nih.gov | Utilizes inherent chirality of starting material nih.gov |

| Chemoenzymatic Synthesis | Achiral starting materials (e.g., for isogalactofagomine) | Variable | Not specified for DGJ | Lipase-catalyzed asymmetric hydrolysis unimi.it | Excellent enantioselectivity (≥98% ee for isogalactofagomine) unimi.it |

| Chiral Lactam Approach (for analogues) | Phenylglycinol-derived lactam | Variable | Not specified for DGJ | Diastereoselective oxazoline formation, RCM, dihydroxylation researchgate.net | High stereocontrol through chiral auxiliary and stereoselective reactions researchgate.net |

Enzymatic Inhibition Studies of 1 Deoxy D Galactohomonojirimycin

Inhibition of Glycoside Hydrolases (Glycosidases)

1-Deoxy-D-galactohomonojirimycin and its derivatives have been extensively studied for their ability to inhibit glycosidases. This inhibition is a key aspect of their potential as therapeutic agents for conditions such as Fabry disease, a lysosomal storage disorder resulting from deficient α-galactosidase A activity. nih.gov

This compound demonstrates notable specificity as an inhibitor of α-galactosidase A (α-Gal A). nih.gov It is considered an effective inhibitor, with studies showing significant potency. nih.gov For instance, in one study, α-galacto-homonojirimycin displayed an IC50 value of 0.21 µM against α-Gal A. nih.gov The inhibitory potential of these compounds is closely linked to their structural similarity to the natural substrate, D-galactose.

The inhibitory effect of these compounds is not only limited to in vitro studies. Research has shown that these potent competitive inhibitors can act as chemical chaperones for mutant forms of α-Gal A in Fabry disease. nih.gov By binding to the misfolded enzyme, they can help it achieve a more stable conformation, thereby increasing its residual activity within the cell. nih.govnih.gov

While this compound is primarily recognized for its α-galactosidase inhibition, its analogues have also been investigated for their effects on other glycosidases, such as β-glucosidase. Analogues like 1-deoxynojirimycin (B1663644) (DNJ) are known to be potent inhibitors of β-glucosidase. scbt.com The inhibitory action of DNJ arises from its ability to mimic the natural substrate's conformation, allowing it to bind effectively to the enzyme's active site. scbt.com

The structural features of these analogues play a crucial role in their inhibitory specificity. For example, N-alkylation of 1-deoxynojirimycin can modulate its inhibitory activity and selectivity. nih.gov Similarly, glucosides of 1-deoxynojirimycin have shown varied inhibitory effects on different α-glucosidases and trehalases. nih.gov The study of these analogues provides a broader understanding of the structure-activity relationships that govern glycosidase inhibition.

The primary mechanism by which this compound and its analogues inhibit glycosidases is competitive inhibition. nih.govscielo.br This means that the inhibitor molecule competes with the natural substrate for binding to the active site of the enzyme. scielo.br The structural resemblance of these iminosugars to the transition state of the glycosidic bond cleavage reaction makes them particularly effective competitive inhibitors. researchgate.net

Lineweaver-Burk plots from enzyme kinetic studies have confirmed the competitive nature of this inhibition. scielo.br In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, thereby preventing the substrate from binding and the subsequent catalytic reaction from occurring. scielo.br The inhibitor's effectiveness is quantified by its inhibitory constant (Ki). pharmacologycanada.orgresearchgate.netebmconsult.com

Enzyme Kinetics and Inhibitory Constants (Ki) Determination

The inhibitory potency of this compound and its analogues is quantitatively described by the inhibitory constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity to the enzyme. pharmacologycanada.orgresearchgate.netebmconsult.com A smaller Ki value indicates a higher affinity and, therefore, a more potent inhibitor. ebmconsult.com

The determination of Ki is crucial for comparing the effectiveness of different inhibitors and for understanding their structure-activity relationships. youtube.com For competitive inhibitors, the Ki can be calculated from the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme. researchgate.netyoutube.com

Table 1: Inhibitory Activity of this compound and Analogues against α-Galactosidase A

| Compound | IC50 (µM) |

| 1-Deoxygalactonojirimycin | 0.04 nih.gov |

| α-Galacto-homonojirimycin | 0.21 nih.gov |

| α-Allo-homonojirimycin | 4.3 nih.gov |

| β-1-C-butyl-deoxygalactonojirimycin | 16 nih.gov |

This table is interactive. You can sort and filter the data.

Molecular Recognition and Binding Modes within Enzyme Active Sites

Understanding how this compound and its analogues bind to the active site of glycosidases is fundamental to explaining their inhibitory activity and to designing more potent and selective inhibitors.

Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, have become invaluable tools for studying enzyme-inhibitor interactions at the atomic level. scielo.brsfu.ca These simulations provide insights into the binding poses of inhibitors within the enzyme's active site and help to identify the key amino acid residues involved in the interaction.

Docking studies have shown that inhibitors like 1-deoxynojirimycin bind to the same active site pocket as the natural substrates. scielo.br These studies can reveal the specific hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex. scielo.br For instance, in the case of α-galactosidase, docking simulations have helped to visualize how the inhibitor fits into the binding pocket and interacts with the surrounding residues. scielo.br This detailed structural information is crucial for the rational design of new and improved glycosidase inhibitors.

Structural Basis of Enzyme-Inhibitor Interactions

The inhibitory activity of this compound, an azasugar, is rooted in its structural mimicry of the natural carbohydrate substrates of glycosidase enzymes. Its piperidine (B6355638) ring is analogous to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This resemblance allows it to bind tightly within the enzyme's active site, effectively blocking the entry and processing of the actual substrate.

Detailed crystallographic and molecular modeling studies have elucidated the specific interactions that anchor this compound and related iminosugars within the catalytic pocket of glycosidases. nih.gov The binding is characterized by a network of hydrogen bonds between the hydroxyl groups of the inhibitor and the carboxylate side chains of key acidic residues in the enzyme's active site. nih.gov These residues are crucial for catalysis, and their engagement by the inhibitor prevents them from performing their catalytic functions.

For instance, in human lysosomal β-galactosidase, the sugar-mimicking core of inhibitors like this compound establishes critical hydrogen bonds with the residues in the active site. nih.gov The orientation and nature of any substituents on the iminosugar can further influence binding affinity and selectivity. nih.gov The protonated state of the inhibitor's ring nitrogen at physiological pH is also believed to play a significant role in the strong electrostatic interactions with the negatively charged catalytic residues of the enzyme.

The key to the inhibitory mechanism is the stable, multi-point interaction between the inhibitor and the enzyme's active site, which effectively mimics the transition state of the natural substrate but results in a non-productive, stalled complex.

Comparative Analysis with Other Iminosugars and Azasugars as Glycosidase Inhibitors

This compound belongs to the broader class of iminosugars and azasugars, which are potent competitive inhibitors of glycosidases. nih.gov A comparative analysis of their inhibitory activities reveals significant differences in potency and selectivity, which are dictated by subtle variations in their molecular architecture. Key comparators include 1-deoxynojirimycin and isofagomine.

The inhibitory potency is typically quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition. The table below presents a comparison of the Ki values for this compound and its derivatives against various glycosidases.

| Compound | Enzyme | Source | Ki (µM) |

|---|---|---|---|

| 1-Deoxygalactonojirimycin (4) | β-Glucosidase/galactosidase | Agrobacterium sp. | 150 |

| 1-Deoxygalactonojirimycin (4) | β-Galactosidase | E. coli | >5000 |

| 1-Deoxygalactonojirimycin (4) | α-Galactosidase | Green coffee bean | 20 |

| Pyrenyl substituted derivative (19) | β-Glucosidase/galactosidase | Agrobacterium sp. | 0.06 |

| Pyrenyl substituted derivative (19) | β-Galactosidase | E. coli | 0.25 |

Data sourced from Synthesis of lipophilic 1-deoxygalactonojirimycin derivatives as D-galactosidase inhibitors. nih.gov

This data highlights that the parent compound, 1-deoxygalactonojirimycin, is a moderate inhibitor of Agrobacterium sp. β-glucosidase/galactosidase and a more potent inhibitor of green coffee bean α-galactosidase. nih.gov However, its activity against E. coli β-galactosidase is weak. nih.gov Notably, the addition of lipophilic substituents, such as a pyrenyl group, can dramatically increase the inhibitory potency by orders of magnitude. nih.gov For example, the pyrenyl-substituted derivative 19 shows a Ki value of 60 nM against the Agrobacterium sp. enzyme, a significant enhancement over the parent compound. nih.gov

When comparing different classes of iminosugars, thermodynamic studies reveal further distinctions. For instance, the binding of both 1-deoxynojirimycin and isofagomine to β-glucosidase is driven by a large favorable enthalpy. nih.gov However, the greater inhibitory power of isofagomine is attributed to a more favorable entropy of binding. nih.gov This difference is thought to arise from the way each inhibitor organizes water molecules within the enzyme's active site upon binding. nih.gov

The selectivity of these inhibitors is also a critical factor. This compound and its parent compound, 1-deoxygalactonojirimycin, are particularly noted for their activity against D-galactosidases. nih.gov This selectivity is a direct consequence of their stereochemistry, which mimics that of galactose. In contrast, 1-deoxynojirimycin, which has a glucose configuration, is a potent inhibitor of α-glucosidases. wikipedia.org This structural and stereochemical specificity allows for the development of highly targeted enzyme inhibitors.

A Comprehensive Analysis of this compound: Structure-Activity and Quantitative Structure-Activity Relationships

The study of iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, has yielded significant insights into carbohydrate metabolism and the development of therapeutic agents. Among these, this compound stands out for its specific interactions with glycosidases. This article delves into the critical aspects of its structure that govern its biological function, exploring how modifications to its core scaffold influence its inhibitory prowess and selectivity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

The biological activity of 1-Deoxy-D-galactohomonojirimycin is intrinsically linked to its three-dimensional structure. By systematically analyzing this structure and the effects of chemical modifications, researchers can decipher the precise features responsible for its inhibitory capabilities.

The potency of iminosugars like this compound as glycosidase inhibitors stems from their ability to mimic the natural substrate's transition state during enzymatic hydrolysis. nih.gov Their structure contains several key features that are paramount for biological activity. The core of the molecule is a piperidine (B6355638) ring, which, with its nitrogen atom, is fundamental to its function. At physiological pH, this nitrogen is typically protonated, mimicking the positively charged oxonium-ion-like transition state of the glycosidic bond cleavage. nih.gov

The stereochemistry of the hydroxyl (-OH) groups around the ring is also crucial. For this compound, the galacto- configuration of these hydroxyls dictates its specificity, primarily targeting enzymes that process galactose-containing substrates (galactosidases). The presence of the additional hydroxymethyl group at the C-1 position, which defines it as a "homo" nojirimycin, further influences its interaction within the active site of target enzymes, distinguishing it from its lower homologue, 1-deoxy-D-galactonojirimycin.

The inhibitory profile of iminosugars is highly sensitive to their stereochemistry. Modifying the configuration of the hydroxyl groups on the piperidine ring can dramatically shift the inhibitor's selectivity toward different classes of glycosidases.

1-Deoxynojirimycin (B1663644) (DNJ) , with a gluco- configuration, is a potent inhibitor of α-glucosidases. nih.govnih.gov

1-Deoxymannojirimycin (DMJ) , featuring a manno- configuration, is known to inhibit mannosidases. nih.gov

This compound (D-GHJ) and its counterpart 1-deoxy-D-galactonojirimycin (DGJ) , with their galacto- configuration, are tailored to inhibit galactosidases.

This specificity underscores the importance of a precise spatial arrangement of hydroxyl groups for effective binding to the complementary active site of an enzyme. Furthermore, changing the stereocenter of the parent molecule used in synthesis, such as using an L-ido- instead of a D-gluco-derived starting material, results in stereoisomers with distinct biological activities. nih.gov For instance, N-butyl-1-deoxy-L-ido-homonojirimycin was found to be a selective β-glucosidase inhibitor, a different target from what might be expected from a simple D-gluco homologue. nih.gov

Table 1: Inhibitory Specificity of Deoxynojirimycin Stereoisomers

| Compound | Configuration | Primary Target Enzyme Class |

| 1-Deoxynojirimycin (DNJ) | gluco | Glucosidases |

| 1-Deoxymannojirimycin (DMJ) | manno | Mannosidases |

| 1-Deoxygalactonojirimycin (DGJ) | galacto | Galactosidases |

| N-butyl-1-deoxy-L-ido-homonojirimycin | L-ido | β-Glucosidases |

Modification of the ring nitrogen atom is a common strategy to enhance the potency and modulate the selectivity of iminosugar inhibitors. Introducing substituents, particularly alkyl chains (N-alkylation), can have profound effects.

Studies on N-alkylated derivatives of 1-deoxynojirimycin (DNJ) have shown that this modification generally increases the potency of glucosidase inhibition. nih.gov The length and structure of the alkyl chain are critical; for example, N-alkylation of DNJ was found to increase its inhibitory effect on endoplasmic reticulum glucosidases, and branching of the alkyl group tended to decrease this potency. nih.gov This principle extends to homologues as well. The synthesis of N-butyl-1-deoxy-D-gluco-homonojirimycin yielded a selective β-glucosidase inhibitor. nih.gov

The addition of longer or more complex substituents can introduce new interactions with the enzyme, potentially accessing hydrophobic pockets near the active site, thereby increasing binding affinity. researchgate.net For example, N-hydroxyethyl-DNJ (Miglitol) and N-butyl-DNJ (Miglustat) are two approved drugs whose efficacy relies on their N-substituted structures. researchgate.net These findings highlight that N-substitution is a powerful tool for fine-tuning the biological profile of iminosugars like this compound.

Table 2: Effect of N-Substitution on Iminosugar Activity

| Parent Iminosugar | N-Substituent | Resulting Compound | Key Biological Effect | Reference |

| 1-Deoxynojirimycin (DNJ) | -Methyl | N-methyl-DNJ | Increased potency against ER glucosidases | nih.gov |

| 1-Deoxynojirimycin (DNJ) | -Butyl | N-butyl-DNJ (Miglustat) | Approved glucosylceramide synthase inhibitor | researchgate.net |

| 1-Deoxy-D-gluco-homonojirimycin | -Butyl | N-butyl-1-deoxy-D-gluco-homonojirimycin | Selective β-glucosidase inhibitor | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate variations in the chemical structure of compounds with changes in their biological activity. For iminosugars, QSAR studies can help identify the key molecular properties that govern their inhibitory potential, guiding the rational design of more potent and selective inhibitors. researchgate.net

A QSAR study on a series of iminosugar inhibitors of yeast α-glucosidase identified several molecular features with the largest influence on activity. researchgate.net These included the total number of atoms, the number of hydroxyl groups, and the absence of double bonds within the heterocyclic ring. researchgate.net The resulting model demonstrated high predictive quality, allowing for the identification of new compounds recommended for synthesis. researchgate.net

While specific QSAR models focusing exclusively on a series of this compound analogues are not widely published, the principles from related iminosugar studies are directly applicable. researchgate.net By using molecular modeling and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build models that predict the galactosidase inhibitory activity of novel D-GHJ derivatives, thereby streamlining the drug discovery process. nih.govresearchgate.net

The inhibitory potency of a molecule like this compound is not just dependent on its chemical formula and stereochemistry, but also on its three-dimensional shape, or conformation. The piperidine ring of iminosugars typically adopts a stable chair conformation, which positions the hydroxyl and hydroxymethyl substituents in specific axial or equatorial orientations. This conformation is critical as it must fit precisely into the enzyme's active site.

Detailed thermodynamic and crystallographic studies on the binding of other iminosugars, such as 1-deoxynojirimycin and isofagomine, to β-glucosidases reveal the energetic basis of inhibition. nih.gov Binding is often driven by a large, favorable change in enthalpy, resulting from the formation of strong hydrogen bonds between the inhibitor's hydroxyl groups and the enzyme's catalytic residues. nih.gov The greater inhibitory power of one compound over another can sometimes be attributed to more favorable entropic factors, such as the displacement of ordered water molecules from the active site upon binding. nih.gov

Therefore, the specific chair conformation of this compound and the precise orientation of its side groups are what allow it to be recognized by a target galactosidase. Any structural modification that alters this preferred conformation could negatively impact its ability to bind, thus reducing its inhibitory potency.

Applications and Advanced Research Directions

1-Deoxy-D-galactohomonojirimycin as a Scaffold for Chemical Probe Development

The inherent specificity of this compound for α-galactosidases makes it an exceptional scaffold for the design and synthesis of chemical probes. These probes are instrumental in visualizing and understanding the function and trafficking of target enzymes within cellular environments. By attaching reporter groups such as fluorophores or photo-reactive moieties, researchers can track the molecule and its interactions, shedding light on complex biological processes.

Fluorescently-labeled derivatives of DGJ have emerged as powerful tools for studying lysosomal storage disorders. For instance, DGJ analogues functionalized with a dansyl group have been synthesized and shown to be potent inhibitors of β-galactosidase. researchgate.net These fluorescent probes are being investigated for their potential to track mutant β-galactosidase in cell lines affected by GM1 gangliosidosis, offering a means to monitor the disease state and the effects of potential therapies at a cellular level. researchgate.netnih.gov The development of such probes allows for live-cell imaging, providing dynamic insights into the fate of the mutant enzyme. nih.gov

Furthermore, the principles of photoaffinity labeling, a powerful technique for identifying protein-ligand interactions, can be applied to the DGJ scaffold. nih.govnih.gov This involves incorporating a photo-reactive group, such as a diazirine or benzophenone, into the DGJ structure. Upon photoactivation, this group forms a covalent bond with the target enzyme, allowing for its isolation and identification. While specific examples of DGJ-based photoaffinity probes are still emerging, the strategy holds immense promise for discovering new binding partners and off-target effects, thereby deepening our understanding of the compound's biological activity.

Exploration of Potential as Pharmacological Chaperone Leads (excluding clinical data)

One of the most significant areas of research for this compound is its role as a pharmacological chaperone. This therapeutic strategy is particularly relevant for lysosomal storage disorders caused by missense mutations that lead to misfolded, yet potentially functional, enzymes. DGJ can bind to and stabilize these mutant enzymes in the endoplasmic reticulum, facilitating their proper folding and trafficking to the lysosome, where they can exert their catalytic activity.

The most prominent example of this application is for Fabry disease, an X-linked lysosomal storage disorder resulting from deficient α-galactosidase A (α-Gal A) activity. nih.govdntb.gov.ua In preclinical studies using cell lines from Fabry patients, DGJ has been shown to increase the levels of mutant α-Gal A and reduce the accumulation of its substrate, globotriaosylceramide (GL-3). dntb.gov.ua Studies in mouse models of Fabry disease have further demonstrated that oral administration of DGJ can increase α-Gal A activity and reduce GL-3 levels in various tissues. nih.gov

The success of DGJ as a pharmacological chaperone for Fabry disease has spurred research into its potential for other lysosomal storage disorders. For instance, a bicyclic derivative of DGJ, 5N,6S-(N′-butyliminomethylidene)-6-thio-1-deoxygalactonojirimycin (6S-NBI-DGJ), has been investigated as a novel pharmacological chaperone for GM1 gangliosidosis, a neurodegenerative disorder caused by β-galactosidase deficiency. researchgate.net This derivative has demonstrated the ability to increase mutant β-galactosidase activity in preclinical models. researchgate.net Furthermore, research into iminosugar-based galactoside mimics, including structures related to DGJ, is ongoing to identify potent and selective pharmacological chaperones for Krabbe disease, another devastating lysosomal storage disorder. nih.gov

Role in Investigating Carbohydrate-Mediated Biological Processes

Beyond its direct therapeutic potential, this compound and its analogues serve as crucial research tools for dissecting the roles of carbohydrate-mediated interactions in a variety of biological contexts. By selectively inhibiting specific galactosidases, these compounds allow researchers to probe the consequences of blocking certain metabolic pathways, thereby elucidating the functions of the enzymes and their substrates.

The study of lysosomal function and dysfunction is a prime example. The ability of DGJ to modulate the activity of α-galactosidase provides a chemical means to mimic aspects of Fabry disease in cellular and animal models, facilitating a deeper understanding of the disease's pathology. This, in turn, can aid in the identification of novel therapeutic targets and biomarkers.

Moreover, the principles of using specific glycosidase inhibitors like DGJ can be extended to investigate broader processes involving carbohydrate recognition. Glycoproteins and glycolipids are integral to a vast array of cellular functions, including cell-cell recognition, signaling, and immune responses. While direct evidence for the use of DGJ in these broader contexts is still developing, the highly specific nature of its interaction with α-galactosidase makes it a potential tool for studies aimed at understanding the roles of specific galactose-containing glycoconjugates in these processes. The use of functionalized DGJ derivatives, such as the fluorescent probes mentioned earlier, will be instrumental in these investigations, allowing for the visualization and tracking of these interactions in real-time.

Future Methodological Advancements in Synthesis and Activity Profiling

The continued exploration of this compound and its analogues is intrinsically linked to advancements in synthetic chemistry and bioanalytical techniques. The development of more efficient and stereoselective synthetic routes is crucial for producing these complex molecules in sufficient quantities for research and potential therapeutic development.

In parallel with synthetic advancements, the methods for profiling the activity of these compounds are also evolving. High-throughput screening assays are essential for evaluating libraries of DGJ analogues against a panel of glycosidases to determine their potency and selectivity. The development of more sensitive and specific fluorescent or luminescent substrates for these enzymes can enhance the accuracy and efficiency of these screens. Furthermore, advances in mass spectrometry-based proteomics can be used to identify the protein targets of DGJ and its derivatives in a cellular context, providing a comprehensive view of their biological interactions.

In Silico Approaches for Activity Prediction and Design of Novel Analogues

Computational methods are playing an increasingly important role in the discovery and optimization of glycosidase inhibitors like this compound. In silico approaches, such as quantitative structure-activity relationship (QSAR) studies and molecular modeling, can accelerate the design of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For glycosidase inhibitors, these studies can identify key molecular features, such as the number and position of hydroxyl groups and the nature of substituents on the iminosugar ring, that are critical for potent inhibition. researchgate.net This information can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. For example, QSAR models have been developed for β-D-galactosidase inhibitors, revealing multiple binding modes within the enzyme's active site. nih.gov

Molecular dynamics simulations provide a dynamic view of the interactions between a ligand and its target protein. nih.gov These simulations can be used to understand how DGJ and its analogues bind to the active site of galactosidases, revealing key hydrogen bonding and hydrophobic interactions. This detailed understanding of the binding mode can guide the design of new derivatives with enhanced affinity. Computational fragment-based design is another powerful strategy where the interactions of a known ligand are used as a starting point for the systematic in silico replacement of molecular fragments to explore new chemical space and improve binding. nih.gov These computational approaches, when used in conjunction with experimental validation, provide a powerful platform for the rational design of the next generation of DGJ-based pharmacological chaperones and chemical probes.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Deoxy-D-galactohomonojirimycin. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecule's constitution and stereochemistry.

In the synthesis reported by Achmatowicz and Hegedus (2004), the hydrochloride salt of this compound was characterized by both ¹H and ¹³C NMR in deuterium oxide (D₂O). koreascience.kr The ¹H NMR spectrum reveals distinct signals for the protons within the piperidine (B6355638) ring and its substituents. The chemical shifts (δ) and coupling constants (J) provide insights into the connectivity and relative stereochemistry of the protons. For instance, the anomeric proton and other protons attached to stereocenters exhibit specific splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with neighboring protons. koreascience.kr

Similarly, the ¹³C NMR spectrum shows a unique resonance for each carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment. Carbons bonded to hydroxyl groups or the nitrogen atom are typically shifted downfield. The data obtained from these NMR experiments are fundamental in confirming the successful synthesis of the target compound. koreascience.kr

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound (in D₂O, 400 MHz) koreascience.kr

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4.15 | d | 2.0 | H-1 |

| 4.12-4.04 | m | - | H-x |

| 3.84-3.72 | m | - | H-x |

| 3.67 | dd | J₁= 3.2, J₂= 9.6 | H-x |

| 3.50 | AB | Jₐᵦ= 5.6 | CH₂ |

| 3.37 | s | - | H-x |

| 2.91 | t | 12 | H-x |

| 2.04-1.92 | m | - | CH₂ |

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound (in D₂O, 100 MHz) koreascience.kr

| Chemical Shift (δ, ppm) | Assignment |

| 73.2 | C-x |

| 68.4 | C-x |

| 64.5 | C-x |

| 57.8 | C-x |

| 57.3 | C-x |

| 46.5 | C-x |

| 30.7 | C-x |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, as reported for its hydrochloride salt, displays characteristic absorption bands that confirm the presence of key structural features. koreascience.kr

A broad and strong absorption band in the region of 3357 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. koreascience.kr The presence of C-H bonds in the piperidine ring and its side chain is confirmed by stretching vibrations observed around 2958 cm⁻¹. koreascience.kr Furthermore, absorptions in the fingerprint region, such as the C-O stretching bands between 1077 and 1024 cm⁻¹, provide further evidence of the polyhydroxylated nature of the compound. koreascience.kr The bands at 2825 and 2525 cm⁻¹ are characteristic of the amine salt. koreascience.kr

Interactive Data Table: Characteristic IR Absorption Bands for this compound koreascience.kr

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3357 | Strong, Broad | O-H Stretch (Hydroxyl Groups) |

| 2958 | Medium | C-H Stretch (Aliphatic) |

| 2825 | Medium | N-H Stretch (Amine Salt) |

| 2525 | Medium | N-H Stretch (Amine Salt) |

| 1077 | Strong | C-O Stretch |

| 1024 | Strong | C-O Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. While specific high-resolution mass spectrometry data for the final compound is not detailed in the primary synthetic literature, the expected molecular weight can be readily calculated. For the free base, the molecular formula is C₇H₁₅NO₄, corresponding to a monoisotopic mass of 177.1001 g/mol . The protonated molecule, [M+H]⁺, would have an m/z of 178.1079.

In tandem mass spectrometry (MS/MS) experiments, such as those using collision-induced dissociation (CID), iminosugars like this compound are expected to undergo characteristic fragmentation. Common fragmentation pathways for related compounds, such as 1-deoxynojirimycin (B1663644), involve the neutral loss of water molecules from the polyhydroxylated ring. For instance, a UPLC-MS/MS method for the analysis of 1-deoxynojirimycin (m/z 164.1 for [M+H]⁺) utilized the transition to a fragment ion at m/z 110.1. nih.gov This corresponds to the loss of three water molecules. Similar fragmentation patterns, including sequential water loss and cleavage of the piperidine ring, would be anticipated for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of this compound. Given the polar and hydrophilic nature of this iminosugar, hydrophilic interaction liquid chromatography (HILIC) is a well-suited separation mode. koreascience.krnih.gov HILIC columns, such as those with amide-bonded stationary phases, are effective at retaining and separating highly polar compounds that show little or no retention on traditional reversed-phase (e.g., C18) columns. koreascience.kr

For the analysis of related iminosugars like 1-deoxynojirimycin, HPLC methods often employ an evaporative light scattering detector (ELSD) or mass spectrometry (MS) for detection, as these compounds lack a strong UV chromophore. koreascience.kr Alternatively, pre-column derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can be used to enhance detection by UV or fluorescence detectors. thescipub.comnih.gov The purity of a synthesized batch of this compound would be determined by the presence of a single major peak in the chromatogram, with the absence of significant impurities.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

Q & A

Q. What are the established synthetic routes for 1-Deoxy-D-galactohomonojirimycin, and what key intermediates are involved?

The synthesis typically involves enantiomerically pure allenyl-stannanes as intermediates, enabling stereochemical control during cyclization. For example, Achmatowicz and Hegedus (2004) utilized a multi-step protocol starting from protected sugar derivatives, with critical steps including ring-closing metathesis and selective deprotection. Key intermediates like 2,3-O-isopropylidene-D-erythrose are pivotal for maintaining stereochemistry. Experimental protocols must detail reaction conditions (e.g., solvent, temperature) and purification methods (HPLC, recrystallization) to ensure reproducibility .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?

Characterization requires:

- NMR spectroscopy (1H, 13C, DEPT-135) to confirm backbone structure and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with refractive index/ELSD detection to assess purity (>95% by area normalization). Documentation should include solvent systems, column specifications, and spectral acquisition parameters (e.g., 500 MHz for NMR) to enable replication .

Q. How do researchers design in vitro assays to evaluate glycosidase inhibition by this compound?

Assays often use fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) incubated with target enzymes (e.g., α-galactosidase) at physiological pH. Inhibition potency (IC50) is determined via dose-response curves, with controls for enzyme activity (no inhibitor) and background fluorescence. Buffer composition (e.g., 50 mM citrate-phosphate) and incubation time (30–60 min) must be standardized to minimize inter-study variability .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility in synthesizing this compound?

- Include detailed step-by-step protocols for critical reactions (e.g., “Stirred at –20°C under N2 for 48 h”).

- Specify equipment (e.g., “Schlenk line for anhydrous conditions”) and analytical thresholds (e.g., “HPLC purity >98%”).

- Report yields after each step and characterize all intermediates. Journals like J. Org. Chem. mandate this rigor to enable replication .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 2–9) at 25°C and 37°C. Samples are analyzed via HPLC at intervals (0, 24, 48 h) to quantify degradation products. Activation energy (Ea) for decomposition is calculated using Arrhenius plots. Documentation must specify buffer preparation, storage conditions, and analytical methods .

Advanced Research Questions

Q. How can in silico molecular docking studies predict the binding affinity of this compound with glycosidase enzymes?

Docking software (AutoDock Vina, Schrödinger) models interactions between the compound’s hydroxyl groups and enzyme active sites (e.g., Glu-259 in α-galactosidase). Free energy calculations (MM-GBSA) refine affinity predictions. Validation requires correlation with experimental IC50 values. Studies should report force fields, grid box dimensions, and scoring functions to ensure reproducibility .

Q. What strategies resolve contradictions in reported inhibitory potency across different enzyme isoforms?

Comparative studies analyze:

- Enzyme source (recombinant vs. tissue-extracted isoforms).

- Assay conditions (substrate Km, cofactor requirements). Statistical tools (ANOVA, Tukey’s test) identify significant differences. For example, variations in α-galactosidase IC50 may stem from isoform-specific active-site conformations, requiring crystallographic validation .

Q. How do isotopic labeling studies (e.g., 13C-glucose tracing) elucidate the metabolic pathways of this compound in cellular models?

Cells are cultured with 13C-labeled this compound, and metabolites are tracked via LC-MS/MS. Fragmentation patterns identify labeled carbons in downstream products (e.g., phosphorylated intermediates). Data interpretation requires software like XCMS for peak alignment and METLIN for metabolite identification .

Q. What advanced NMR techniques (e.g., NOESY, HSQC) are employed to study its conformational dynamics in solution?

- NOESY detects through-space nuclear Overhauser effects to map 3D structure.

- HSQC correlates 1H and 13C shifts, resolving anomeric proton coupling patterns. Experiments are conducted in D2O or DMSO-d6 at 298 K, with relaxation delays (1–2 s) to ensure signal stability. Data processing uses Bruker TopSpin with Gaussian apodization .

Q. How do researchers optimize lead analogs through SAR studies while addressing solubility challenges?

- SAR : Synthesize analogs with modified hydroxyl groups (e.g., 6-OH→F) and test inhibitory activity.

- Solubility : Measure logP via shake-flask method and improve aqueous solubility using PEGylation or salt formation (e.g., HCl salt).

- Crystallography : Resolve analog-enzyme co-crystals to guide rational design. Prioritize analogs with IC50 < 1 µM and solubility >1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.